1-ethoxy-2-iodobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Electrophilic Aromatic Substitution: One common method to synthesize 1-ethoxy-2-iodobenzene involves the electrophilic aromatic substitution of ethoxybenzene (phenetole) with iodine.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where a pre-existing halogenated benzene derivative, such as 1-ethoxy-2-bromobenzene, is treated with sodium iodide (NaI) in acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and improving yields .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 1-ethoxy-2-iodobenzene can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Scientific Research Applications
1-ethoxy-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-iodobenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion, during electrophilic aromatic substitution . This intermediate then undergoes further transformations, leading to the final product. The iodine atom in the compound can act as a leaving group, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2-bromobenzene: Similar in structure but with a bromine atom instead of iodine.
1-ethoxy-2-chlorobenzene: Contains a chlorine atom and is even less reactive than the bromo and iodo derivatives.
Uniqueness
1-ethoxy-2-iodobenzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. This increased reactivity is due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond .
Properties
IUPAC Name |
1-ethoxy-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJREUXKABNEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210329 | |
Record name | Benzene, 1-ethoxy-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-73-3 | |
Record name | 1-Ethoxy-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC9266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethoxy-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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